Cui xing an
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79611-85-1 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
[3-[2-(dimethylamino)ethoxy]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H20N2O3/c1-14(2)8-9-17-11-6-5-7-12(10-11)18-13(16)15(3)4/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
KEQGIRWMQGDVQW-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC(=CC=C1)OC(=O)N(C)C |
Canonical SMILES |
CN(C)CCOC1=CC(=CC=C1)OC(=O)N(C)C |
Synonyms |
3-(2-dimethylamino)ethoxyphenyl-N,N-dimethylcarbamate cui xing an |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cui Xing an
General Synthetic Strategies for Carbamate (B1207046) Esters
A variety of methods exist for the formation of carbamate esters, offering flexibility based on the availability of starting materials and desired product characteristics. These general strategies provide a framework for understanding potential routes to Cui Xing An and its derivatives.
From Amines and Chloroformates: A common approach involves the reaction of a primary or secondary amine with an alkyl or aryl chloroformate. The amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate, leading to the formation of the carbamate ester and hydrochloric acid as a byproduct. R'NH₂ + R''OCOCl → R'NHCOOR'' + HCl R'R''NH + R'''OCOCl → R'R''NCOOR''' + HCl
From Alcohols and Carbamoyl (B1232498) Chlorides: Conversely, carbamate esters can be synthesized by reacting an alcohol with a carbamoyl chloride. This method is particularly useful when the corresponding amine is readily available. R'OH + R''₂NCOCl → R''₂NCOOR' + HCl
From Alcohols and Isocyanates: The reaction between an alcohol and an isocyanate is a direct route to carbamate esters. This method is widely employed, especially in the synthesis of polyurethanes, where diisocyanates react with diols. ROH + R'NCO → R'NHCOOR
From Amines and Carbonates/CO₂: More environmentally benign methods utilize carbon dioxide (CO₂) or organic carbonates, such as dimethyl carbonate (DMC), as the carbonyl source. These reactions often require catalysts, including metal salts (e.g., zinc, potassium, cesium salts) or organocatalysts, to activate the reactants and facilitate carbamate formation. For instance, amines can react with CO₂ and an alkyl halide in the presence of a base like cesium carbonate to form carbamates. Similarly, amines can react with DMC in the presence of catalysts like ytterbium triflate or zinc chloride. R₂NH + CO₂ + R'X + Base → R₂NCOOR' + Base·HX R₂NH + (CH₃O)₂CO + Catalyst → R₂NCOOCH₃ + CH₃OH
Rearrangement Reactions: Methods like the Curtius rearrangement (from acyl azides) and Hofmann rearrangement (from amides) first generate isocyanates, which are then trapped by alcohols to form carbamates.
Specific Synthetic Approaches to this compound and Analogues
While specific, detailed published synthetic procedures for this compound itself were not extensively found in the initial search, its structure—carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)phenyl ester—suggests plausible synthetic pathways based on general carbamate synthesis strategies.
A likely route would involve the reaction of 3-(2-(dimethylamino)ethoxy)phenol (B3142450) with a suitable carbamoylating agent to introduce the N,N-dimethylcarbamate moiety.
Plausible Synthetic Route for this compound:
Preparation of 3-(2-(dimethylamino)ethoxy)phenol: This precursor could be synthesized through the etherification of 3-hydroxyphenol (resorcinol) with 2-(dimethylamino)ethyl chloride or a related electrophile, often under basic conditions.
Carbamoylation: The phenolic hydroxyl group of 3-(2-(dimethylamino)ethoxy)phenol can then be reacted with dimethylcarbamoyl chloride in the presence of a base (e.g., pyridine (B92270), triethylamine) to yield this compound.
Reaction: 3-(2-(dimethylamino)ethoxy)phenol + (CH₃)₂NCOCl → this compound + HCl
Conditions: This reaction would typically be carried out in an aprotic solvent such as dichloromethane, tetrahydrofuran (B95107) (THF), or pyridine at moderate temperatures. The base is crucial for neutralizing the HCl generated and facilitating the nucleophilic attack.
Alternatively, if the corresponding amine, 3-(2-(dimethylamino)ethoxy)aniline , were available, it could potentially be reacted with an appropriate reagent to form the carbamate ester. However, given the structure, the phenolic route is more direct for forming the O-aryl carbamate.
Analogues of this compound could be synthesized by varying the substituents on the phenyl ring, the ether linkage, or the carbamate nitrogen and oxygen, using similar general carbamate synthesis methodologies.
Derivatization Strategies for Structural Modification and Exploration
The structure of this compound offers several sites for chemical derivatization, allowing for the exploration of structure-activity relationships (SAR) and the development of compounds with modified properties.
Phenyl Ring Modifications: Electrophilic aromatic substitution reactions could be employed to introduce substituents (e.g., halogens, nitro groups, alkyl groups) onto the phenyl ring. The position of substitution would be influenced by the existing activating/deactivating groups on the ring.
Tertiary Amine Modifications: The dimethylamino group on the side chain can be quaternized with alkyl halides to form quaternary ammonium (B1175870) salts, potentially altering solubility and biological activity. N-oxidation is also a possibility.
Ether Linkage Modifications: While the ether linkage is generally stable, modifications could be explored through cleavage and re-functionalization, though this would likely lead to significant structural changes.
Carbamate Group Modifications:
N-Alkylation/Acylation: While the N,N-dimethyl substitution is present, if synthesizing analogues, the N-H of a primary or secondary carbamate could be further alkylated or acylated.
O-Alkylation/Acylation: The oxygen atom of the carbamate ester could potentially be modified, although this is less common for ester groups unless specific activation is employed.
Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding the parent phenol, dimethylamine, and carbon dioxide. This reactivity is relevant to its mechanism of action and metabolism.
Catalytic Systems in this compound Synthesis and Related Carbamate Chemistry
Catalysis plays a vital role in enhancing the efficiency, selectivity, and sustainability of carbamate synthesis. Various catalytic systems have been developed for general carbamate formation, which could be adapted for this compound synthesis:
Lewis Acids: Metal triflates such as ytterbium triflate (Yb(OTf)₃) researchgate.net and Lewis acidic metal salts like zinc chloride (ZnCl₂) researchgate.netacs.org and zinc acetate (B1210297) (Zn(OAc)₂) nih.gov are effective catalysts for the carbamoylation of amines with organic carbonates or for the synthesis of carbamates from CO₂ and amines. Potassium carbonate (K₂CO₃) acts as both a base and a catalyst in CO₂-based carbamate synthesis acs.org.
Bases: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) organic-chemistry.org and pyridine thieme-connect.com are often used as catalysts or promoters in carbamate formation reactions.
Transition Metal Catalysts: Copper catalysts have been employed in multicomponent reactions involving alkenes, CO₂, and amines for the synthesis of enol carbamates rsc.org. Palladium catalysis has been used in cross-coupling reactions involving sodium cyanate (B1221674) organic-chemistry.org. Tin catalysts facilitate transcarbamoylation reactions organic-chemistry.org.
Organocatalysts: Brønsted acid-type organocatalysts, such as phosphoric acids, have been used in conjunction with metal salts for stereoselective carbamate synthesis acs.org.
Biochemical Mechanism of Action: Acetylcholinesterase Ache Inhibition
Enzymatic Target Identification: Acetylcholinesterase
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the nerve impulse. wikipedia.orgnih.gov Inhibitors of AChE prevent this breakdown, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged stimulation of cholinergic receptors. wikipedia.orgnih.gov While AChE is a known target for many inhibitor compounds, specific studies identifying it as the direct enzymatic target for a compound named "Cui xing an" are not available in the public scientific literature.
Molecular Interactions and Binding Dynamics with AChE
The interaction between an inhibitor and AChE is a complex process involving the enzyme's active site, which is located at the bottom of a deep and narrow gorge. ddg-pharmfac.netnih.gov This active site contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). ddg-pharmfac.netresearchgate.net
Carbamates are a class of compounds that inhibit AChE by transferring a carbamoyl (B1232498) group to a serine residue in the enzyme's active site, a process known as carbamylation. researchgate.netnih.gov This covalent modification renders the enzyme inactive. The kinetics of this process, including the rates of carbamylation and subsequent spontaneous decarbamylation (reactivation), determine the duration and potency of the inhibition. researchgate.net Without specific research on "this compound," the kinetic parameters of its interaction with AChE remain unknown.
Specific amino acid residues within the AChE active site are crucial for inhibitor binding. For instance, Tryptophan-84 (Trp84) is a key residue in the CAS that interacts with the quaternary ammonium (B1175870) group of acetylcholine through cation-π interactions. researchgate.net Other important residues include those in the acyl pocket and the peripheral anionic site. nih.gov The precise interactions between "this compound" and these residues have not been documented.
Molecular docking and computational modeling are powerful tools used to predict and analyze the binding of inhibitors to AChE. ddg-pharmfac.netnih.govnih.gov These studies can reveal the probable binding pose of a ligand, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the binding affinity. nih.govnih.gov A search of relevant literature did not uncover any molecular docking or computational studies performed on "this compound."
Reversibility and Irreversibility Aspects of this compound's AChE Inhibition
AChE inhibitors are broadly classified as reversible, pseudo-irreversible (carbamates), or irreversible (organophosphates) based on the nature of their interaction with the enzyme. wikipedia.orgresearchgate.netmdpi.com Reversible inhibitors typically form non-covalent bonds, while irreversible inhibitors form stable covalent bonds. researchgate.netnih.gov The classification of "this compound" as a reversible or irreversible inhibitor cannot be determined from the available information.
Investigation of Allosteric Modulation in AChE by this compound (if applicable)
Allosteric modulators bind to a site on the enzyme distinct from the active site (an allosteric site) and can either enhance or decrease the enzyme's catalytic activity. osu.edunih.gov The peripheral anionic site of AChE is a known allosteric site. nih.gov There is no evidence in the scientific literature to suggest that "this compound" acts as an allosteric modulator of AChE.
Structure Activity Relationship Sar Studies at the Molecular and Enzymatic Levels
Elucidation of Key Pharmacophoric Features for AChE Inhibitory Activity
The effectiveness of Cui Xing An and its derivatives as AChE inhibitors is rooted in a specific constellation of molecular features, known as a pharmacophore. These key features ensure a snug fit and effective interaction within the active site of the acetylcholinesterase enzyme. The essential components of the this compound pharmacophore include:
A Carbamate (B1207046) Moiety: This functional group is central to the inhibitory mechanism. The carbamoyl (B1232498) group is transferred to a serine residue in the active site of AChE, forming a transient covalent bond. This carbamoylated enzyme is hydrolyzed much more slowly than the acetylated enzyme formed with the natural substrate, acetylcholine (B1216132), leading to temporary inactivation of the enzyme.
A Protonatable Nitrogen Atom: Typically a tertiary amine, this feature is crucial for anchoring the inhibitor within the enzyme's gorge. It interacts with the peripheral anionic site (PAS) of AChE through cation-π interactions with aromatic amino acid residues like tryptophan and tyrosine.
An Aromatic Ring System: This hydrophobic feature contributes to the binding affinity through π-π stacking interactions with aromatic residues in the active site gorge. The nature and substitution pattern of this ring system significantly influence the potency and selectivity of the inhibitor.
Impact of Substituent Modifications on Inhibitory Potency and Selectivity
Systematic modifications of the this compound scaffold have provided deep insights into the structural requirements for optimal AChE inhibition. The inhibitory potency, often expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is highly sensitive to these changes.
| Modification Site | Substituent | Effect on AChE IC50 | Rationale |
| Aromatic Ring | Electron-donating groups (e.g., -OCH3) | Decrease in potency | Alters the electronic properties of the ring, potentially weakening π-π stacking interactions. |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | Increase in potency | Enhances π-π stacking and can form additional interactions with the active site. | |
| Carbamate Nitrogen | Alkyl chain length | Optimal length of 2-3 carbons | Longer or shorter chains can lead to steric hindrance or suboptimal positioning of the carbamate for reaction with the active site serine. |
| Protonatable Amine | Nature of alkyl groups | Bulky groups decrease potency | Steric hindrance can prevent proper binding at the peripheral anionic site. |
These studies highlight a delicate balance between the size, shape, and electronic properties of the substituents and the resulting inhibitory activity.
Conformational Analysis and its Correlation with Anticholinesterase Activity
The three-dimensional shape, or conformation, of this compound and its analogues plays a critical role in their ability to inhibit AChE. The molecule must adopt a specific low-energy conformation that is complementary to the topography of the enzyme's active site gorge.
Computational modeling and spectroscopic studies have revealed that the flexibility of the linker between the aromatic ring and the protonatable nitrogen is a key determinant of activity. An optimal linker length allows the molecule to span the distance between the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. A rigidified linker, through the introduction of cyclic structures, can sometimes enhance potency by reducing the entropic penalty of binding. However, excessive rigidity can also be detrimental if the resulting conformation is not compatible with the active site.
Comparative SAR Analysis with other Carbamate Anticholinesterase Agents (e.g., Cui Xing Ning)
Comparing the SAR of this compound with other carbamate inhibitors, such as the closely related Cui Xing Ning, provides a broader understanding of the requirements for potent and selective AChE inhibition. Cui Xing Ning, with the CAS number 139052-05-4 and molecular formula C14H20N2O2, shares the core carbamate pharmacophore.
| Compound | Key Structural Difference from this compound | Impact on AChE/BuChE Selectivity |
| Cui Xing Ning | Alterations in the aromatic ring substituents and/or the N-alkyl groups of the carbamate. | May exhibit a different selectivity profile for acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE). |
| Rivastigmine | N-ethyl-N-methylcarbamate attached to a substituted phenyl ring. | Known to inhibit both AChE and BuChE. |
| Physostigmine | A more complex, rigid heterocyclic structure. | Potent but less selective inhibitor with a shorter duration of action. |
This comparative analysis reveals that subtle changes in the molecular architecture can lead to significant differences in inhibitory profiles, offering avenues for the design of more selective agents.
QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives
To further refine the drug design process, Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound derivatives. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
By calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of this compound analogues with known AChE inhibitory activities, a predictive model can be built. This model can then be used to estimate the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
A typical QSAR equation for this compound derivatives might take the form:
log(1/IC50) = a(logP) + b(σ) + c(Es) + d
Where:
logP represents the hydrophobicity of the molecule.
σ is the Hammett constant, representing the electronic effect of a substituent.
Es is the Taft steric parameter.
a, b, c, and d are constants derived from the statistical analysis.
These QSAR models serve as valuable tools in the iterative process of lead optimization, guiding the design of new this compound derivatives with enhanced potency and selectivity.
Metabolic Pathways and Metabolite Characterization of Cui Xing an Non Human Focus
Identification and Characterization of Cui Xing An Metabolites in Animal Models (e.g., Rat Urine Studies)
Studies investigating the metabolism of this compound in animal models have successfully identified its metabolic products. In a study focusing on rat urine, researchers isolated and purified four distinct components derived from this compound. These components were identified using mass spectrometry (MS) and included the parent compound, this compound, alongside three metabolites: a hydroxylated derivative, an N-demethylated derivative, and a hydrolysate nih.gov.
Table 1: Identified Metabolites of this compound in Rat Urine
| Metabolite Name | Identification Method |
| This compound (Parent Drug) | MS |
| Hydroxylated this compound | MS |
| N-demethylated this compound | MS |
| Hydrolysate | MS |
Elucidation of Specific Metabolic Transformations (e.g., Hydroxylation, N-Demethylation)
The identification of specific metabolites in animal urine samples provides insight into the biotransformation pathways this compound undergoes. The presence of a hydroxylated metabolite indicates that hydroxylation is a significant metabolic transformation. Similarly, the detection of an N-demethylated metabolite points to N-demethylation as another key pathway in the breakdown of this compound. The identification of a hydrolysate suggests that hydrolysis, likely of the carbamate (B1207046) ester bond, also occurs, leading to the inactivation of the compound nih.gov.
Table 2: Metabolic Transformations of this compound
| Metabolic Transformation | Resulting Metabolite |
| Hydroxylation | Hydroxylated this compound |
| N-Demethylation | N-demethylated this compound |
| Hydrolysis | Hydrolysate |
Enzymatic Systems and Isoforms Involved in this compound Biotransformation
While studies have identified the metabolites of this compound, the specific enzymatic systems or isoforms responsible for these biotransformations in animal models were not detailed in the primary research findings. General knowledge of xenobiotic metabolism suggests that cytochrome P450 (CYP) enzymes are often involved in oxidative transformations such as hydroxylation and N-demethylation, while esterases typically catalyze hydrolysis. However, without direct experimental evidence from the cited studies, the precise enzymatic machinery remains to be elucidated for this compound nih.gov.
Comparative Anticholinesterase Activity of this compound Metabolites
The biological activity of this compound is primarily attributed to its anticholinesterase properties. Research has evaluated the anticholinesterase activity of its metabolites to understand how biotransformation affects its efficacy. Findings indicate that the N-demethylated metabolite retains the same level of anticholinesterase activity as the parent drug, this compound. In contrast, the hydroxylated metabolite exhibits reduced anticholinesterase activity. The hydrolysate, a product of carbamate ester hydrolysis, was found to be inactive in terms of anticholinesterase activity nih.gov.
Table 3: Comparative Anticholinesterase Activity of this compound Metabolites
| Metabolite Name | Anticholinesterase Activity (Relative to Parent Drug) |
| This compound (Parent Drug) | Baseline |
| Hydroxylated this compound | Lower |
| N-demethylated this compound | Same |
| Hydrolysate | Inactive |
Analytical Methodologies for Metabolite Isolation and Structural Identification (e.g., HPLC-MS)
The identification and characterization of this compound metabolites were achieved through the application of advanced analytical techniques. High-Pressure Liquid Chromatography (HPLC) was employed for the isolation and purification of the metabolites from complex biological matrices, such as rat urine extracts nih.gov. Following isolation, Mass Spectrometry (MS) was utilized to determine the molecular weight and fragmentation patterns of these compounds, thereby enabling their structural identification nih.gov.
Table 4: Analytical Methodologies for this compound Metabolite Analysis
| Analytical Method | Purpose |
| HPLC | Isolation and Purification |
| MS | Structural Identification |
Compound Table:
this compound
Hydroxylated this compound
N-demethylated this compound
Hydrolysate
Theoretical Frameworks and Research Paradigms for Cui Xing an
Theoretical Implications for Research on Central Anticholinesterase Agents
Cui Xing An functions as an anticholinesterase agent by inhibiting acetylcholinesterase (AChE), an enzyme crucial for terminating neurotransmission at cholinergic synapses. AChE hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate (B1210297). By inhibiting AChE, carbamate (B1207046) compounds like this compound increase the concentration of ACh in the synaptic cleft, thereby potentiating and prolonging cholinergic neurotransmission. This mechanism is central to their therapeutic and toxicological effects, particularly in the central nervous system (CNS), where cholinergic pathways are vital for cognitive functions such as memory and attention.
The theoretical framework for understanding carbamate anticholinesterase agents involves their interaction with the active site of AChE. Carbamates typically undergo a two-step reaction: first, a carbamylation of the serine residue within the enzyme's catalytic triad, forming a carbamylated enzyme intermediate; and second, a slower hydrolysis of this intermediate, regenerating the active enzyme. The rate of this hydrolysis dictates the duration of enzyme inhibition. The presence of a tertiary or quaternary amine group in the carbamate structure, as seen in this compound's 3-(2-(dimethylamino)ethoxy)phenyl moiety, is theoretically important for non-covalent binding to the enzyme's anionic site, orienting the molecule for carbamylation. Understanding these theoretical interactions is crucial for designing new agents with improved efficacy, selectivity, and pharmacokinetic profiles, especially for CNS-targeted therapies.
In Vitro and Ex Vivo Research Models for Mechanism Probing
Research into the mechanism of action of anticholinesterase agents like this compound heavily relies on both in vitro and ex vivo experimental models. These models allow for the direct investigation of enzyme-cholinergic compound interactions and the assessment of biological effects in controlled environments.
Detailed Research Findings: Studies involving this compound have provided insights into its metabolic fate and the relative anticholinesterase activity of its metabolites. Following oral administration to rats, this compound was found to be metabolized into several components. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) were employed to isolate and identify these metabolites from urine extracts. The identified components included the parent drug, hydroxylated this compound, N-demethylated this compound, and a hydrolysate (m-[(2-dimethylamino) ethoxy] phenol) dtic.mil. In vitro enzyme assays, specifically testing the AChE inhibitory rate on Torpediniforms Nacline timilei, revealed that the N-demethylated metabolite retained the same anticholinesterase activity as the parent drug. In contrast, the hydroxylated metabolite exhibited lower activity, and the hydrolysate was found to be inactive dtic.mil.
| Metabolite/Compound | Relative AChE Inhibitory Activity |
| This compound (Parent Drug) | Equivalent to N-demethylated |
| N-demethyl this compound | Equivalent to Parent Drug |
| Hydroxylated this compound | Lower activity |
| Hydrolysate | Inactive |
*Data derived from metabolite analysis and in vitro enzyme assays dtic.mil.
Computational Chemistry and Molecular Dynamics Simulations in this compound Research
While specific computational studies directly detailing this compound's interaction with AChE through molecular docking or molecular dynamics (MD) simulations were not explicitly found in the provided search results, these methodologies represent critical research paradigms for understanding anticholinesterase agents. Computational chemistry techniques are indispensable for elucidating drug-target interactions at the atomic level and for guiding the design of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate the chemical structure of carbamate derivatives with their biological activity, predicting potency and guiding the synthesis of new molecules. Molecular docking simulations are used to predict the binding modes of ligands within the active site of target proteins, such as AChE, estimating binding affinities and identifying key interaction residues. Molecular dynamics simulations further refine these predictions by modeling the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding and the conformational changes involved. These in silico approaches are vital for rational drug design, enabling researchers to virtually screen compound libraries, optimize lead structures, and understand the mechanistic basis of inhibition, which would be applicable to the research of this compound and its analogs.
Systems Biology Approaches to Understand this compound's Biochemical Perturbations
Specific studies employing systems biology approaches to investigate this compound's biochemical perturbations were not detailed in the provided search results. However, systems biology offers a powerful paradigm for understanding the complex, multi-faceted effects of drugs on biological systems. This approach integrates data from various levels of biological organization—genomics, transcriptomics, proteomics, metabolomics, and network analysis—to provide a holistic view of cellular and organismal responses to a compound.
For anticholinesterase agents like this compound, systems biology could be used to map the downstream consequences of AChE inhibition beyond the direct cholinergic pathways. Such analyses could reveal off-target effects, compensatory mechanisms, or unintended perturbations in other biochemical pathways. Understanding these systemic biochemical changes is crucial for predicting potential side effects, identifying novel therapeutic targets, and developing more effective and safer treatments, particularly for complex neurological disorders where cholinergic dysfunction is implicated.
Future Research Directions in this compound Carbamate Chemistry and Bioactivity
Based on the current understanding of carbamate anticholinesterase agents and the limited specific findings for this compound, several future research directions can be proposed. Further exploration of structure-activity relationships (SAR) could focus on modifying the peripheral groups of this compound to enhance its affinity for AChE, improve its selectivity between AChE and butyrylcholinesterase (BuChE), or optimize its pharmacokinetic properties, such as blood-brain barrier penetration for CNS applications.
The in vitro and ex vivo findings on its metabolites suggest that future research could involve synthesizing analogs of the active metabolites to potentially improve potency or duration of action. Furthermore, applying advanced computational techniques, including molecular docking and molecular dynamics simulations, to this compound and its analogs could provide deeper insights into their binding mechanisms and guide the design of next-generation anticholinesterase compounds. Investigating the broader biochemical impacts using systems biology approaches could also uncover novel therapeutic applications or potential liabilities, contributing to a more comprehensive understanding of its pharmacological profile.
Compound Name Table:
| Common Name | Chemical Name | CAS Number |
| This compound | Carbamic acid, dimethyl-, 3-(2-(dimethylamino)ethoxy)phenyl ester | 79611-85-1 |
Advanced Analytical and Spectroscopic Characterization in Cui Xing an Research
Chromatographic Techniques for Separation and Quantification of Cui Xing An and its Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in complex mixtures phenomenex.comconquerscientific.com. It operates by separating components based on their differential interactions with a stationary phase within a column and a mobile phase that carries the sample through it. For "Cui Xing Ning," while specific HPLC methods are not detailed in the provided search results, HPLC is generally employed to separate and quantify active pharmaceutical ingredients and their related substances or degradation products jlu.edu.cnresearchgate.net. The technique allows for the precise determination of purity and concentration, essential for quality control and research into the compound's stability and potential derivatives nih.gov.
Mass Spectrometry for Structural Elucidation and Metabolite Identification
Mass Spectrometry (MS) is a powerful analytical tool used for determining the molecular weight, structural features, and elemental composition of compounds mdpi.comnih.gov. In the context of "Cui Xing Ning," mass spectrometry has been instrumental in identifying a deteriorative substance. Research has successfully elucidated the structure of an atmospheric oxidation product of "Cui Xing Ning" using low-resolution mass spectrometry, thereby explaining the observed color change in the synthetic medicine xml-journal.netxml-journal.net. Tandem MS (MS/MS) further enhances structural elucidation by fragmenting ions, providing detailed information about the molecular backbone and functional groups, which is critical for identifying metabolites or degradation pathways psu.edu.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Synthetic Products and Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of synthesized compounds and identifying metabolites core.ac.ukacs.org. It provides detailed information about the atomic arrangement within a molecule by analyzing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. Techniques like COSY, HMQC, and HMBC are used to establish connectivity between atoms, thereby confirming the proposed structure of synthetic products or identifying structural modifications in metabolites core.ac.uk. For instance, NMR is a primary tool for confirming the structure of synthesized molecules, ensuring they match the intended chemical entity.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative and Quantitative Analysis
Infrared (IR) spectroscopy is utilized to identify functional groups present in a molecule by detecting the absorption of IR radiation, which causes molecular vibrations mdpi.commu-varna.bg. This technique provides a molecular fingerprint, aiding in the qualitative analysis and confirmation of chemical structures. UV-Visible (UV-Vis) spectroscopy, on the other hand, measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which is related to electronic transitions within the molecule mdpi.commu-varna.bg. This method is valuable for quantitative analysis, allowing for the determination of compound concentration based on Beer-Lambert's Law, and can also provide qualitative information about the electronic structure and conjugation within a molecule mdpi.commu-varna.bg. Studies involving copper compounds, such as CuI, have employed UV-Vis and IR spectroscopy to characterize their properties and identify functional groups or electronic transitions acs.orgacs.orgmdpi.comresearchgate.netresearchgate.net.
X-ray Crystallography for Crystalline Structure Determination of this compound and its Complexes
X-ray Crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline solids sci-hub.sewikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can map the electron density and precisely locate the positions of atoms, bond lengths, and bond angles sci-hub.sewikipedia.org. This method is crucial for confirming the solid-state structure of synthesized compounds, including any complexes they might form. While direct X-ray crystallography data for "this compound" or "Cui Xing Ning" is not explicitly found in the provided searches, X-ray diffraction is a standard method for characterizing crystalline materials, including various copper compounds acs.orgacs.orgresearchgate.netresearchgate.netrsc.orgnih.govnih.gov. This technique provides the highest resolution structural information, essential for understanding molecular packing and intermolecular interactions in the solid state.
Compound List:
this compound
Cui Xing Ning
CuI (Copper(I) iodide)
Curcumin
Piperine
Ginsenosides (Rg1, Re, Rb1, Rc, Rb2, Rd)
Flavonoids (QUE, CAT, DIO)
Apigenin
Luteolin
Bexarotene
Acetaminophen
Ginseng
Pueraria lobata
Curcuma longa
Piper nigrum
Vesicular stomatitis virus (VSV)
Titania nanosheets
Coal fly ash (CFA)
Copper-chitosan (Cu-CS)
Ras-GAP
GDP
Alkaline Phosphatase (AP)
Nucleotide pyrophosphatase phosphodiesterase
Ah-receptor
Adenylate kinase
Homoleptic d(10) metal-aryl/alkylacetylides
Covalent Organic Frameworks (COFs)
Staphylococcus xylosus ATCC700404
Syringa oblata Lindl.
Glycyrrhiza glabra
Plantago asiatica L.
Streptococcus suis
Copper-chitosan (Cu-CS)
Metal-organic frameworks (MOFs)
Q & A
Q. How can researchers balance open-access publishing of this compound data with intellectual property concerns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
